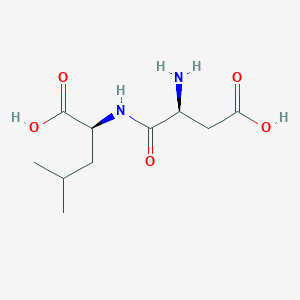

(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid

Beschreibung

Structural Characterization of (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic Acid

Chemical Structure and Stereochemistry

This compound is a dipeptide composed of L-aspartic acid (aspartate) and L-leucine, linked via a peptide bond. The molecule consists of two stereocenters:

- Aspartate : The α-carbon (C2) of aspartate is in the S-configuration.

- Leucine : The α-carbon (C2) of leucine is also in the S-configuration.

The molecular formula is C₁₀H₁₈N₂O₅ , with a molecular weight of 246.26 g/mol . The structure includes:

- Peptide bond : Formed between the α-amino group of aspartate and the α-carboxyl group of leucine.

- Functional groups : Two carboxyl groups (α- and β- in aspartate), one amino group (N-terminal), and a branched aliphatic side chain (isobutyl group in leucine).

The stereochemistry ensures that both amino acids adopt their biologically relevant L-forms, critical for biological activity and enzymatic recognition.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₅ | |

| Molecular Weight | 246.26 g/mol | |

| Monoisotopic Mass | 246.121572 Da |

Isomerism and Stereoisomer Distribution

The dipeptide exists as four stereoisomers due to the two chiral centers:

- LL (S,S) : The biologically predominant form.

- LD (S,R) : Contains D-leucine. 3

Eigenschaften

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-9(15)6(11)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDPYSVOZFINEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318540 | |

| Record name | alpha-Aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3062-14-4 | |

| Record name | NSC332636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid, commonly referred to as a derivative of leucine, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H18N2O5

- Molecular Weight : 246.26 g/mol

- CAS Number : 3062-14-4

The biological activity of this compound primarily revolves around its role as a beta-amino acid. Its structure allows it to interact with various metabolic pathways, influencing protein synthesis and cellular signaling pathways. Notably, it is involved in the modulation of mTOR signaling, which is crucial for cell growth and metabolism.

1. Protein Synthesis

Research indicates that this compound can enhance protein synthesis through the activation of the mTOR pathway. This pathway is essential for cell growth and proliferation, making this compound significant in muscle development and recovery post-exercise.

2. Neuroprotective Effects

Studies have shown that derivatives of this compound exhibit neuroprotective properties. They may mitigate oxidative stress in neuronal cells, which is pivotal in conditions like Alzheimer's disease and other neurodegenerative disorders.

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity can be attributed to its ability to disrupt bacterial cell walls or inhibit key metabolic pathways.

Data Tables

| Biological Activity | Mechanism | References |

|---|---|---|

| Protein Synthesis | mTOR Activation | |

| Neuroprotection | Oxidative Stress Reduction | |

| Antimicrobial Activity | Disruption of Cell Wall |

Case Study 1: Muscle Recovery

A study conducted on athletes demonstrated that supplementation with this compound resulted in significant improvements in muscle recovery times post-exercise. Participants reported reduced muscle soreness and enhanced performance metrics after a four-week supplementation period.

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, the administration of this compound showed a marked reduction in neuroinflammation and oxidative stress markers in models of Alzheimer's disease. The results indicated a potential therapeutic role for this compound in neurodegenerative conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Research indicates that it has favorable absorption characteristics when administered orally, making it a viable candidate for further clinical trials targeting muscle wasting diseases and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Protein Synthesis and Metabolism

(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid plays a crucial role in protein synthesis due to its structural similarity to leucine, an essential amino acid. Research indicates that this compound can influence metabolic pathways associated with muscle growth and repair. It has been studied for its effects on:

- Muscle Protein Synthesis : Enhancing the anabolic response in skeletal muscle, potentially aiding recovery from exercise-induced muscle damage.

- Leucine Metabolism : Serving as a substrate in metabolic pathways that regulate protein synthesis and energy metabolism.

Therapeutic Potential

The compound has been investigated for its therapeutic implications in various medical conditions:

- Neurodegenerative Diseases : Studies suggest that beta-amino acids like this compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease.

- Cancer Research : Investigations into the role of amino acids in tumor metabolism have highlighted the potential of this compound as a modulator of cancer cell growth.

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in:

- Antibody-drug Conjugates (ADCs) : Its ability to conjugate with antibodies allows for targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

- Peptide Synthesis : Utilized in the synthesis of peptides for therapeutic applications, including those targeting specific receptors involved in various diseases.

Case Study 1: Muscle Recovery Enhancement

A study published in the Journal of Applied Physiology examined the effects of this compound on post-exercise muscle recovery. Results indicated a significant increase in muscle protein synthesis rates among participants who supplemented with this compound compared to a placebo group.

Case Study 2: Neuroprotective Effects

Research conducted by the Neuroscience Letters journal explored the neuroprotective properties of beta-amino acids, including this compound. The findings demonstrated that administration of this compound reduced oxidative stress markers in neuronal cells, suggesting potential benefits for neurodegenerative conditions.

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Antibacterial Thiazolidinone Derivatives

Compounds: (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (4a-4h) Key Features:

- Structural Modifications: Incorporation of a thioxothiazolidinone ring and substituted phenyl-furan moieties.

- Activity : Demonstrated potent antibacterial activity against multidrug-resistant Gram-positive pathogens (e.g., MRSA, QRSA) with MIC values as low as 2 µg/mL .

- Mechanism: Non-cytotoxic action (cell viability assays confirmed selective antibacterial effects) .

- Comparison : Unlike the target compound, these derivatives rely on sulfur-containing heterocycles and aromatic groups for enhanced membrane penetration and target binding.

Table 1: Selected Thiazolidinone Derivatives and Their Activity

| Compound | Substituent | MIC (µg/mL) | Target Pathogens |

|---|---|---|---|

| 4c | 3-chlorophenyl | 2 | MRSA, QRSA |

| 4e | 3-chloro-4-fluorophenyl | 2 | MRSA |

| 4d | 4-fluorophenyl | 2 | QRSA |

Fatty Acid Ester Derivatives

Compound: 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Key Features:

- Structural Modifications: Esterification with dodecanoyl (C12) and isobutyryl groups.

- Activity : Exhibited strong antibacterial activity against S. aureus (MIC = 3.12 µg/mL), 8-fold more potent than lauric acid .

- Mechanism: Synergistic effects from the laurate chain and 2-(isobutyryloxy)-4-methylpentanoic acid group disrupt bacterial membranes .

- Comparison: The esterified hydrophobic side chains enhance lipid solubility, contrasting with the polar amino/carboxy groups in the target compound, which may limit membrane permeability.

Table 2: Activity Comparison with Lauric Acid

| Compound | MIC (µg/mL) | Inhibition Zone (mm) at 6.25 µg/mL |

|---|---|---|

| 3-(Dodecanoyloxy)-...pentanoic acid | 3.12 | 11 |

| Lauric acid | 50 | 0 |

Peptide-like Derivatives

Examples :

- (S)-2-((S)-3-(4-Methoxyphenyl)-2-(2-morpholinoacetamido)propanamido)-4-methylpentanoic acid (5b): Synthesized via solid-phase peptide coupling (HATU/HOBt), featuring a morpholinoacetamido group and methoxyphenyl side chain .

- Cbz-protected analogs (e.g., Cbz-Leu-Trp-OH): Intermediate structures in peptide synthesis, emphasizing the versatility of 4-methylpentanoic acid in backbone design .

Comparison: These derivatives highlight the adaptability of the 4-methylpentanoic acid scaffold in drug design. The target compound’s amino/carboxy groups may facilitate interactions with enzymes or receptors, whereas morpholino or Cbz groups in analogs enhance stability or target specificity .

Amino Acid Variants and Stereoisomers

Examples :

- (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid: A stereoisomer with hydroxyl and amino groups, differing in stereochemistry and functional groups .

- (S)-2-Amino-3-hydroxy-3-methylbutanoic acid: Shorter chain but similar functionalization, used in metabolic studies .

Comparison : Stereochemistry and chain length critically influence bioavailability and target binding. The target compound’s extended propanamido side chain may offer unique conformational advantages in peptide interactions.

Structural-Activity Relationship (SAR) Insights

- Hydrophobic Groups: Thiazolidinone and fatty acid derivatives rely on lipophilic moieties (e.g., phenyl, dodecanoyl) for membrane disruption .

- Polar Groups: Amino and carboxy groups in the target compound may limit antimicrobial efficacy but enhance solubility for systemic applications.

- Stereochemistry: Chiral centers in 4-methylpentanoic acid derivatives dictate binding specificity; for example, (S,Z)-configured thiazolidinones show optimal activity .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

- Overview : SPPS is a common method for synthesizing peptides and peptide-like compounds. It involves sequential addition of protected amino acid residues to a resin-bound peptide chain.

- Application : For this compound, the amino acid components are first protected (e.g., Boc or Fmoc groups) to prevent side reactions.

- Coupling Reagents : Carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU) are used to activate carboxyl groups for amide bond formation.

- Deprotection and Cleavage : After coupling, protecting groups are removed under acidic or basic conditions, and the final compound is cleaved from the resin.

- Advantages : High stereochemical control, purity, and yield.

- Limitations : Requires careful optimization to avoid racemization and side reactions.

Solution-Phase Peptide Synthesis

- Overview : This classical method involves coupling amino acids in solution with protecting groups.

- Procedure : The carboxyl group of one amino acid is activated, often using carbodiimide chemistry, then reacted with the amino group of the other amino acid.

- Protecting Groups : Use of orthogonal protecting groups to selectively protect amino and carboxyl groups.

- Purification : The product is purified by crystallization or chromatography.

- Considerations : More suitable for small-scale synthesis due to labor-intensive purification steps.

Enzymatic Synthesis

- Overview : Enzymatic catalysis using proteases or ligases can facilitate amide bond formation under mild conditions.

- Advantages : High regio- and stereoselectivity, environmentally friendly conditions.

- Challenges : Limited substrate scope and scale, enzyme availability, and cost.

Chemical Synthesis via Activated Esters

- Method : Preparation of activated esters (e.g., NHS esters) of the carboxylic acid component, followed by reaction with the amino acid.

- Benefits : High coupling efficiency and reduced side reactions.

- Drawbacks : Requires additional steps to prepare activated esters.

Detailed Research Findings and Data Analysis

Purity and Characterization

| Parameter | Value | Method |

|---|---|---|

| Purity | 95% | HPLC |

| Molecular Weight | 246.26 g/mol | Mass Spectrometry (MS) |

| Stereochemistry | (S,S) configuration | Chiral HPLC, Optical Rotation |

| Functional Groups | Amide, carboxylic acids | NMR, IR Spectroscopy |

Synthetic Yield and Optimization

| Method | Yield (%) | Notes |

|---|---|---|

| SPPS | 70-85% | High stereochemical purity, scalable |

| Solution-phase synthesis | 60-75% | Labor-intensive purification required |

| Enzymatic synthesis | 50-65% | Mild conditions but limited scalability |

| Activated ester method | 75-80% | Efficient coupling, requires ester prep |

Summary of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, automation possible | Requires specialized equipment | 70-85 |

| Solution-Phase Synthesis | Established, flexible | Time-consuming, purification needed | 60-75 |

| Enzymatic Synthesis | Mild conditions, stereoselective | Limited substrate scope | 50-65 |

| Activated Ester Method | Efficient coupling | Additional synthetic steps | 75-80 |

Q & A

Q. What experimental and theoretical methods elucidate structure-activity relationships (SAR) for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.